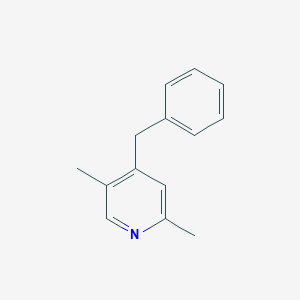

4-Benzyl-2,5-dimethylpyridine

描述

Significance of Pyridine (B92270) Core Structures in Academic Organic Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of organic chemistry. numberanalytics.com Its unique electronic properties, arising from the presence of the electronegative nitrogen atom, make it a versatile building block in the synthesis of a wide array of organic compounds. numberanalytics.comfiveable.me Pyridine and its derivatives are fundamental to numerous applications across various industries, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com

In academic organic synthesis, the pyridine core is of paramount importance for several reasons:

Versatile Reactivity: The nitrogen atom in the pyridine ring imparts a dipole moment and allows it to act as a weak base and a Lewis base. fiveable.me This enables it to participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions. researchgate.net

Biologically Active Scaffolds: The pyridine moiety is a common feature in many biologically active molecules, both natural and synthetic. numberanalytics.comwisdomlib.org It is found in essential biomolecules like the coenzyme NAD⁺, which is vital for cellular energy production. fiveable.me Many pharmaceuticals, such as antiviral, anti-inflammatory, and anticancer agents, incorporate a pyridine ring in their structure. numberanalytics.commdpi.com

Ligands in Catalysis: Pyridine derivatives are widely used as ligands in coordination chemistry, forming stable complexes with various metals. mdpi.com These complexes are extensively studied for their applications in catalysis. mdpi.com

Functional Materials: Pyridine-based compounds are utilized in the creation of functional materials with specific electronic or optical properties, such as conducting polymers. numberanalytics.com

Overview of Benzylated Pyridine Derivatives in Contemporary Chemical Research

Benzylated pyridine derivatives represent a significant subclass of pyridine compounds that are the subject of ongoing research. The introduction of a benzyl (B1604629) group to the pyridine ring can significantly influence the molecule's steric and electronic properties, leading to a diverse range of applications.

Contemporary research on benzylated pyridine derivatives is focused on several key areas:

Medicinal Chemistry: Many benzylated pyridines are investigated for their potential as therapeutic agents. For instance, certain derivatives have shown promise as antimicrobial, antitumor, and anti-inflammatory agents. mdpi.com The benzyl group can play a crucial role in the molecule's interaction with biological targets.

Catalysis: Benzylated pyridines can act as ligands in organometallic chemistry. mdpi.com Cyclometalated complexes of benzyl pyridines are of particular interest due to their stability and the tunability of their chemical behavior. mdpi.com

Synthetic Intermediates: These compounds often serve as versatile intermediates in the synthesis of more complex molecules. The quaternization of the pyridine nitrogen by a benzyl group can be a key step in the synthesis of biologically active compounds. researchgate.net For example, N-benzyl-1,4-dihydropyridines are valuable precursors for various heterocyclic systems. acs.org

The specific substitution pattern on both the pyridine and the benzyl rings allows for fine-tuning of the molecule's properties, making this class of compounds a rich area for chemical exploration.

Historical Development and Key Academic Contributions Pertaining to 4-Benzyl-2,5-dimethylpyridine

While specific historical milestones for this compound are not extensively documented in readily available literature, the development of related benzylated pyridines provides a valuable context. Research into substituted pyridines dates back to the early 20th century, with foundational work on their synthesis and reactivity.

Key academic contributions to the broader field of benzylated pyridines include:

Early Synthesis and Reactivity Studies: Early work, such as that by Ernest H. Huntress and Elliott N. Shaw in 1948, explored the synthesis and properties of various benzylated nitrogen heterocycles, including 4-benzyl-2,6-dimethylpyridine. acs.org These studies laid the groundwork for understanding the chemical behavior of this class of compounds.

Advancements in Synthetic Methodology: Over the years, more sophisticated methods for the synthesis of substituted pyridines have been developed. These include transition metal-catalyzed cross-coupling reactions and novel cyclization strategies, which have enabled the preparation of a wider variety of benzylated pyridine derivatives with greater efficiency and control. researchgate.net

Investigation of N-Oxides: The study of the N-oxides of benzylated lutidines (dimethylpyridines) and their reactions, for example with acetic anhydride, provided insights into the reactivity of the side chains and the pyridine ring itself. jst.go.jp

The specific compound this compound is structurally related to other researched compounds like 4-(2,4-Dimethylbenzyl)-2,5-dimethylpyridine, which has been noted for its potential in various scientific studies due to its unique structural properties. ontosight.ai

Research Scope and Objectives in the Investigation of this compound

The research scope for this compound and its analogues is primarily driven by the potential applications of substituted pyridines in medicinal chemistry and materials science. The objectives of investigating this specific compound can be inferred from the broader context of pyridine chemistry research.

The primary research objectives likely include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and its derivatives. This includes detailed characterization of their chemical and physical properties using techniques like NMR spectroscopy and mass spectrometry. ontosight.ai

Exploration of Biological Activity: Screening this compound for potential biological activities, such as antimicrobial, antifungal, or anticancer properties. ontosight.ai This involves in vitro and potentially in vivo studies to assess its efficacy and mechanism of action.

Use as a Synthetic Intermediate: Investigating the utility of this compound as a building block for the synthesis of more complex molecules with desired functionalities. ontosight.aiontosight.ai This could involve modifications to the pyridine ring, the benzyl group, or the methyl substituents.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating how these changes affect its chemical or biological properties. This is a common strategy in drug discovery to optimize the performance of a lead compound.

Data Tables

Table 1: Physicochemical Properties of Pyridine

| Property | Value | Reference |

| Chemical Formula | C₅H₅N | wikipedia.org |

| Molar Mass | 79.102 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.org |

| Density | 0.9819 g/mL (20 °C) | wikipedia.org |

| Boiling Point | 115.2 °C | wikipedia.org |

| Basicity (pKa of conjugate acid) | 5.25 | numberanalytics.com |

Table 2: Related Benzylated Pyridine Derivatives in Research

| Compound Name | Key Research Area/Application | Reference |

| 2-(1-Ethylbenzyl)pyridine | Ligand for cyclometalated complexes with antimicrobial and antitumor potential. | mdpi.com |

| N-benzyl-1,4-dihydropyridines | Intermediates in the synthesis of various heterocyclic compounds. | acs.org |

| 4-Benzoyl-N-(4-substituted benzyl)pyridinium cations | Tunable redox couples for electrochemical studies. | researchgate.net |

| 4-(2,4-Dimethylbenzyl)-2,5-dimethylpyridine | Investigated for potential biological activities and as a synthetic intermediate. | ontosight.ai |

Structure

3D Structure

属性

IUPAC Name |

4-benzyl-2,5-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-11-10-15-12(2)8-14(11)9-13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWNSYCJECMLGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901286008 | |

| Record name | 2,5-Dimethyl-4-(phenylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17618-53-0 | |

| Record name | 2,5-Dimethyl-4-(phenylmethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17618-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-4-(phenylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Benzyl 2,5 Dimethylpyridine

Comprehensive Analysis of Established Synthetic Routes

While specific literature detailing the synthesis of 4-benzyl-2,5-dimethylpyridine is not abundant, established methodologies for the synthesis of closely related isomers and analogues provide a strong foundation for devising effective synthetic strategies. These routes can be broadly categorized into the construction of the pyridine (B92270) ring from acyclic precursors and the functionalization of a pre-existing pyridine scaffold.

One potential established route involves the direct benzylation of 2,5-dimethylpyridine (B147104) (2,5-lutidine). This approach, analogous to the synthesis of 2-benzyl-5-methylpyridine (B1622031) from 2,5-lutidine and benzyl (B1604629) chloride, would likely proceed via a nucleophilic attack of the lutidine on the benzyl halide. researchgate.net However, the regioselectivity of such a reaction can be a significant hurdle, as the electronic and steric effects of the two methyl groups influence the reactivity of the pyridine ring.

Another established strategy is the construction of the pyridine ring itself. For instance, the synthesis of 5-benzyl-2,3-dimethylpyridine has been achieved through the reaction of 3-methyl-3-butene-2-one oxime with 2-propynylbenzene. nih.gov A similar approach could be envisioned for this compound, requiring appropriately substituted acyclic precursors that would cyclize to form the desired pyridine ring with the benzyl group at the 4-position.

Mechanistic Considerations in Prioritized Synthetic Pathways

The mechanism of direct benzylation of 2,5-dimethylpyridine with a benzyl halide likely involves the formation of an N-benzylpyridinium salt as an intermediate. google.com Subsequent rearrangement or deprotonation/re-alkylation steps would then lead to the C-benzylated product. The regiochemical outcome, whether the benzyl group attaches to the C-4 or C-6 position, would be dictated by the relative stability of the intermediates and the reaction conditions, including the choice of base and solvent.

In the case of pyridine ring synthesis from acyclic precursors, the mechanism is typically a complex cascade of condensation, cyclization, and aromatization reactions. For a Hantzsch-type synthesis, the mechanism would involve the condensation of a β-ketoester (or a related compound), an aldehyde (in this case, potentially phenylacetaldehyde (B1677652) or a derivative), and an ammonia (B1221849) source. The precise sequence of bond formations and the nature of the intermediates would depend on the specific reactants and catalysts employed.

A proposed mechanism for a photoinduced alkylation of a lutidine involves the formation of an electron-donor-acceptor (EDA) complex between the lutidine and an electron-deficient alkyl bromide. researchgate.net Irradiation induces a single electron transfer (SET) to form a radical pair. Fragmentation of the N-bromolutidyl radical and interception of the resulting carbon-centered radical by the nucleophilic lutidine, followed by oxidative rearomatization, yields the alkylated product. researchgate.net

Optimization Studies for Enhanced Synthetic Efficiency and Atom Economy

Optimization of any synthetic route to this compound would be crucial for maximizing yield and minimizing waste. For a direct benzylation approach, a systematic study of reaction parameters would be necessary. This would include screening various bases (e.g., inorganic carbonates, organic amines), solvents of differing polarity, and reaction temperatures. The choice of the benzylating agent (e.g., benzyl chloride, bromide, or tosylate) would also significantly impact the reaction efficiency.

For cross-coupling reactions, such as the Suzuki-Miyaura coupling, optimization is a well-established practice. rsc.orgyonedalabs.com Key parameters to optimize include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. Automated, high-throughput screening methods can be employed to rapidly explore a wide range of conditions and identify the optimal combination for maximizing the turnover number and yield of the catalytic system. rsc.org The goal is to achieve high conversion of the starting materials with minimal formation of byproducts, thus enhancing both the synthetic efficiency and the atom economy of the process.

Exploration of Emerging and Catalytic Approaches to this compound

Modern synthetic chemistry has seen a surge in the development of powerful catalytic methods for the functionalization of heterocyclic compounds. These emerging approaches offer significant advantages in terms of efficiency, selectivity, and sustainability.

Metal-Catalyzed Transformations for Pyridine Functionalization

Transition metal-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds. A plausible and highly effective route to this compound would involve the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This would typically involve the reaction of a 4-halo-2,5-dimethylpyridine (e.g., 4-bromo- or 4-chloro-2,5-dimethylpyridine) with a benzylboronic acid or its ester derivative. The optimization of such a reaction would involve the careful selection of the palladium precatalyst, ligand, base, and solvent to achieve high yields. researchgate.netnih.gov

Another promising approach is the direct C-H functionalization of 2,5-dimethylpyridine. This would involve the activation of a C-H bond at the 4-position and its subsequent reaction with a benzylating agent. While direct C-H activation at the 4-position of pyridines can be challenging, recent advances have shown that with the appropriate directing groups or catalytic systems, this can be achieved with high regioselectivity. nih.govresearchgate.net

The following table summarizes potential metal-catalyzed approaches for the synthesis of this compound:

| Reaction Type | Precursors | Catalyst System (Example) | Potential Advantages |

| Suzuki-Miyaura Coupling | 4-Halo-2,5-dimethylpyridine + Benzylboronic acid | Pd(OAc)₂ / SPhos, K₃PO₄ | High functional group tolerance, generally high yields. researchgate.net |

| Negishi Coupling | 4-Halo-2,5-dimethylpyridine + Benzylzinc reagent | Pd(dba)₂ / XPhos | Complements Suzuki coupling, useful for specific substrates. mdpi.com |

| Direct C-H Benzylation | 2,5-Dimethylpyridine + Benzyl halide | Pd(OAc)₂ / Ligand, Oxidant | Atom economical, avoids pre-functionalization of the pyridine. nih.gov |

Application of Green Chemistry Principles in Synthesis Design

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing this compound, several strategies can be employed.

One key aspect is the use of catalytic methods, particularly direct C-H functionalization, which reduces the number of synthetic steps and the generation of stoichiometric waste associated with pre-functionalization. nih.gov The use of earth-abundant and less toxic metal catalysts, such as iron or copper, in place of precious metals like palladium, is another important consideration. researchgate.net

The choice of solvent is also critical. Whenever possible, reactions should be conducted in greener solvents such as water, ethanol, or even under solvent-free conditions. For instance, some cross-coupling reactions can be performed in aqueous media. nih.gov Microwave-assisted synthesis can also be a green alternative, often leading to shorter reaction times, higher yields, and reduced energy consumption.

The following table outlines potential green chemistry improvements for the synthesis of this compound:

| Green Chemistry Principle | Proposed Improvement | Potential Benefit |

| Atom Economy | Utilize direct C-H activation instead of cross-coupling. | Reduces the formation of halide salts as byproducts. |

| Use of Catalysis | Employ a recyclable heterogeneous catalyst. | Simplifies product purification and catalyst reuse. |

| Benign Solvents | Perform reactions in water or bio-based solvents. | Reduces the environmental impact of volatile organic compounds. |

| Energy Efficiency | Employ microwave irradiation for heating. | Shorter reaction times and lower energy consumption. |

Precursor Functionalization and Strategic Preparation for this compound Synthesis

The successful synthesis of this compound is highly dependent on the availability and preparation of key precursors. For a cross-coupling approach, the synthesis of 4-halo-2,5-dimethylpyridine is a critical first step. This can potentially be achieved through the halogenation of 2,5-dimethylpyridine, although controlling the regioselectivity might be challenging.

Alternatively, the synthesis of the pyridine ring from acyclic precursors allows for the strategic placement of the halogen for subsequent functionalization. For instance, a Hantzsch-type synthesis could be designed to produce a dihydropyridine (B1217469) intermediate with a halogen at the 4-position, which can then be oxidized and coupled.

The preparation of the benzylating agent, if not commercially available in the desired form (e.g., a specific benzylboronic acid), would also be a necessary preliminary step. Benzylboronic acids can be prepared from the corresponding benzyl halides via reaction with a diboron (B99234) reagent in the presence of a catalyst.

The synthesis of 3,5-dimethylpyridine (B147111) has been achieved via a two-step process starting from methacrolein (B123484) and 1-ethoxypropene to form 2-ethoxy-3,4-dihydro-3,5-dimethyl-2H-pyran, followed by reaction with an ammonia source. nih.gov A similar strategy could potentially be adapted to introduce a benzyl group at the appropriate position by using a functionalized precursor in the initial Diels-Alder reaction.

Detailed Reactivity and Transformation Studies of 4 Benzyl 2,5 Dimethylpyridine

Intramolecular Cyclization Reactions and Fused Heterocyclic System Formation

Intramolecular cyclization reactions of 4-Benzyl-2,5-dimethylpyridine offer a direct pathway to the synthesis of complex polycyclic aromatic compounds containing a nitrogen atom. These reactions are pivotal in the construction of scaffolds with potential applications in materials science and medicinal chemistry.

The dehydrocyclization of 4-benzylpyridine (B57826) derivatives is a powerful method for the synthesis of aza-polycyclic aromatic hydrocarbons. While direct studies on this compound are not extensively documented, the cyclization of analogous benzylpyridines provides significant insights into the plausible mechanistic pathways. The catalytic dehydrocyclization of substituted benzylpyridines can lead to the formation of azafluorenes, and by extension, similar processes are expected to yield benzoisoquinolines and naphthyridines from this compound through cyclization involving the benzyl (B1604629) ring and the pyridine (B92270) moiety.

The regioselectivity of the dehydrocyclization of this compound is a critical aspect, determining the final structure of the fused heterocyclic system. The cyclization can theoretically proceed through two main pathways, leading to either a benzo[g]isoquinoline (B3188944) or a benzo[f]isoquinoline derivative, depending on which ortho position of the benzyl group attacks the pyridine ring, or potentially naphthyridine derivatives if cyclization involves the methyl groups. The substitution pattern on both the pyridine and the benzyl rings plays a crucial role in directing the cyclization. For instance, in related palladium-catalyzed cyclization reactions, π-π stacking interactions between the aromatic rings of the substrate can assist in regulating the regioselectivity. Theoretical calculations on similar systems have shown that the formation of specific intermediates can be favored due to these noncovalent interactions, thereby controlling the reaction's outcome nih.gov.

The stereoselectivity in these cyclization reactions is generally not a factor as the process typically involves the formation of planar aromatic systems. However, if the cyclization leads to partially saturated rings, the stereochemical outcome would then be of significant importance.

The choice of catalyst and the reaction environment are paramount in promoting the desired intramolecular cyclization of this compound. Transition metal catalysts, particularly those based on palladium, are widely employed for C-H activation and subsequent cyclization. The catalyst's role is to facilitate the activation of a C-H bond on the benzyl ring, which is often the rate-determining step, followed by coupling with the pyridine ring.

The reaction environment, including the solvent and temperature, also significantly influences the reaction's efficiency and selectivity. High temperatures are often required to overcome the activation energy for C-H bond cleavage. The solvent can affect the catalyst's activity and stability, as well as the solubility of the reactants and intermediates. For instance, Brønsted acid catalysts have been shown to promote intramolecular benzylic cyclizations of alkylpyridines, suggesting that acidic conditions could also be explored for the cyclization of this compound rsc.org.

Table 1: Potential Catalytic Systems for Dehydrocyclization of this compound (based on analogous reactions)

| Catalyst System | Reaction Type | Potential Products | Reference Analogy |

| Palladium Acetate / Ligand | Intramolecular C-H Arylation | Benzoisoquinolines, Naphthyridines | rsc.org |

| Rhodium(I) Complexes | Direct Arylation | Fused Pyridine Systems | nih.gov |

| Brønsted Acids (e.g., TfOH) | Cationic Cyclization | Fused Pyridine Systems | rsc.org |

Beyond dehydrocyclization, the pyridine ring of this compound can participate in various cycloaddition and annulation reactions to construct more complex heterocyclic frameworks. These reactions often involve the pyridine ring acting as a diene or a dienophile in Diels-Alder type reactions, or as a building block in formal [n+m] cycloadditions.

For instance, substituted pyridines can undergo [4+2] cycloaddition (Diels-Alder) reactions, although the aromaticity of the pyridine ring often requires harsh conditions or specific activation of the dienophile or diene whiterose.ac.ukuncw.edu. Annulation reactions, which involve the formation of a new ring onto the existing pyridine structure, are also a valuable strategy. Organocatalyzed formal (3+3) cycloaddition reactions have been described for the synthesis of substituted pyridines and could potentially be adapted for the annulation of a new ring onto a pre-existing pyridine derivative acs.orgnih.gov.

Mechanistic Elucidation of Dehydrocyclization to Benzoisoquinolines and Naphthyridines

Advanced Functionalization of the Pyridine Nucleus

Direct functionalization of the pyridine nucleus in this compound through C-H activation is a highly atom-economical and efficient strategy to introduce new substituents. This approach avoids the need for pre-functionalized starting materials and reduces the number of synthetic steps.

The pyridine ring possesses several C-H bonds that can be targeted for functionalization. The nitrogen atom in the pyridine ring can act as a directing group, facilitating the regioselective activation of C-H bonds at the ortho positions (C2 and C6). However, in this compound, the C2 and C5 positions are substituted with methyl groups. Therefore, C-H activation would likely be directed to the C3 and C6 positions of the pyridine ring or the ortho positions of the benzyl group.

Palladium-catalyzed C-H activation is a well-established method for the direct arylation of pyridines rsc.org. These reactions typically involve a palladium catalyst that coordinates to the pyridine nitrogen, followed by cyclometalation to form a palladacycle intermediate. This intermediate can then react with an aryl halide or another coupling partner to form the arylated product. Rhodium nih.gov and copper rsc.org catalysts have also been successfully employed for the direct arylation of pyridines.

Table 2: Potential Strategies for C-H Arylation of the Pyridine Nucleus

| Catalyst System | Position of Arylation | Mechanism | Reference Analogy |

| Palladium(II) Acetate | C3 or C6 | Directed C-H Activation | rsc.org |

| Rhodium(I) / Ligand | C3 or C6 | Direct Arylation | nih.gov |

| Copper(I) Iodide | C3 or C6 | C-H Arylation | rsc.org |

| Nickel(II) / Ligand | C3 | Direct Arylation of Pyridinium (B92312) Ions | nih.gov |

The development of these advanced functionalization strategies opens up new avenues for the synthesis of novel this compound derivatives with tailored electronic and steric properties for various applications.

Strategic Electrophilic and Nucleophilic Substitutions

Electrophilic Aromatic Substitution: The pyridine ring, being a π-deficient heteroaromatic system, is generally less reactive towards electrophilic aromatic substitution than benzene. However, the presence of two electron-donating methyl groups in this compound increases the electron density of the ring, making it more susceptible to electrophilic attack than pyridine itself. The substitution pattern is directed by both the activating methyl groups and the deactivating nitrogen atom. Electrophilic substitution is anticipated to occur at the C-3 and C-6 positions, which are ortho and para to the activating methyl groups and meta to the deactivating nitrogen.

| Reagent/Conditions | Product | Position of Substitution | Reference |

| HNO₃/H₂SO₄ | 4-Benzyl-2,5-dimethyl-3-nitropyridine | 3 | (Hypothetical) |

| Br₂/FeBr₃ | 3-Bromo-4-benzyl-2,5-dimethylpyridine | 3 | (Hypothetical) |

| SO₃/H₂SO₄ | This compound-3-sulfonic acid | 3 | (Hypothetical) |

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the pyridine ring is generally favored, particularly at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6). However, in this compound, these positions are occupied by methyl and benzyl groups. Therefore, direct SNAr reactions on the pyridine ring are unlikely unless a leaving group is present at one of these positions. A more plausible pathway for nucleophilic attack involves the formation of a pyridinium salt, which significantly activates the ring towards nucleophiles.

Chemical Transformations of the Benzyl Moiety

Selective Oxidation and Reduction Methodologies

Oxidation: The benzylic methylene (B1212753) bridge is susceptible to oxidation to a carbonyl group, yielding 2,5-dimethyl-4-benzoylpyridine. This transformation can be achieved using a variety of oxidizing agents. For instance, the oxidation of benzylpyridines to their corresponding ketones has been successfully accomplished using iron or copper catalysts with molecular oxygen as the oxidant. These methods are often preferred due to their relatively mild conditions and environmental friendliness.

| Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| FeCl₂·4H₂O / O₂ | Acetic Acid | 80 | Moderate to Good | wikipedia.org |

| CuCl / O₂ | DMF | 100 | Moderate to Good | wikipedia.org |

| KMnO₄ | Acetone/Water | Reflux | Variable | (General Knowledge) |

| CrO₃ | Acetic Acid | Room Temp. | Variable | (General Knowledge) |

This table provides examples of conditions for the oxidation of the benzyl group in benzylpyridines. The yields are described as "moderate to good" in the reference, without specific percentages for this particular substrate.

Reduction: The pyridine ring of this compound can be selectively reduced to the corresponding piperidine (B6355638) derivative through catalytic hydrogenation. This reaction is typically carried out using catalysts such as platinum oxide (PtO₂) or rhodium on carbon (Rh/C) under hydrogen pressure. The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction. Complete reduction of the aromatic system transforms the planar pyridine ring into a flexible, chair-like piperidine structure, significantly altering the molecule's three-dimensional shape and basicity.

| Catalyst | Solvent | Pressure (psi) | Temperature (°C) | Product | Reference |

| PtO₂ | Glacial Acetic Acid | 50 | Room Temp. | 4-Benzyl-2,5-dimethylpiperidine | |

| Rh/C | Ethanol | 50 | Room Temp. | 4-Benzyl-2,5-dimethylpiperidine | |

| Pd/C | Ethanol | 50 | Room Temp. | 4-Benzyl-2,5-dimethylpiperidine |

This table outlines typical conditions for the catalytic hydrogenation of substituted pyridines to piperidines.

Modifications of the Phenyl Ring for Electronic and Steric Tuning

The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution to introduce a wide range of functional groups. These modifications can be used to fine-tune the electronic properties (e.g., by introducing electron-donating or electron-withdrawing groups) and steric bulk of the molecule. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed. The directing effects of the alkyl substituent on the phenyl ring will influence the position of substitution, favoring the ortho and para positions.

| Reaction | Reagent/Conditions | Expected Major Products |

| Nitration | HNO₃/H₂SO₄ | 4-(4-Nitrobenzyl)-2,5-dimethylpyridine and 4-(2-Nitrobenzyl)-2,5-dimethylpyridine |

| Bromination | Br₂/FeBr₃ | 4-(4-Bromobenzyl)-2,5-dimethylpyridine and 4-(2-Bromobenzyl)-2,5-dimethylpyridine |

| Acylation | CH₃COCl/AlCl₃ | 4-(4-Acetylbenzyl)-2,5-dimethylpyridine and 4-(2-Acetylbenzyl)-2,5-dimethylpyridine |

This table illustrates potential electrophilic substitution reactions on the phenyl ring of this compound and the expected regiochemical outcomes based on general principles of aromatic chemistry.

Systematic Derivatization and Analogous Structure Synthesis

Design and Synthesis of Substituted 4-Benzyl-2,5-dimethylpyridine Analogues

The relationship between the structure of this compound analogues and their reactivity is a critical aspect of their chemical investigation. By systematically varying substituents on both the benzyl (B1604629) and pyridine (B92270) moieties, researchers can probe the electronic and steric effects that govern the molecule's behavior in chemical transformations.

For instance, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the benzyl ring can significantly alter the electron density of the pyridine ring. This, in turn, influences the pyridine nitrogen's basicity and its susceptibility to electrophilic attack. Conversely, modifications to the pyridine ring can affect the reactivity of the benzyl group. Data-driven modeling and quantitative structure-reactivity relationships (QSRRs) are increasingly used to predict the reactivity of such new compounds, often taking only structural information as input. chemrxiv.org

Table 1: Predicted Effects of Substituents on the Reactivity of this compound Analogues

| Substitution Position | Substituent Type | Predicted Effect on Pyridine Nitrogen Basicity | Predicted Effect on Reactivity Towards Electrophiles |

| Benzyl Ring (para-) | Electron-Donating Group (e.g., -OCH₃, -N(CH₃)₂) | Increase | Decrease at pyridine ring, Increase at benzyl ring |

| Benzyl Ring (para-) | Electron-Withdrawing Group (e.g., -NO₂, -CN) | Decrease | Increase at pyridine ring, Decrease at benzyl ring |

| Pyridine Ring (C3 or C6) | Electron-Donating Group (e.g., -NH₂) | Increase | Decrease |

| Pyridine Ring (C3 or C6) | Electron-Withdrawing Group (e.g., -Cl, -Br) | Decrease | Increase |

This table is illustrative and based on general principles of physical organic chemistry.

The synthesis of derivatives with substituents on the pyridine ring can be achieved through various established methods for pyridine synthesis. organic-chemistry.org One of the most versatile methods is the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia donor. ijnrd.orgnih.gov To produce a substituted this compound, appropriately substituted precursors would be required.

For example, a modified Hantzsch synthesis could employ phenylacetaldehyde (B1677652) (as the precursor for the 4-benzyl group), a substituted acetoacetic ester (to introduce substituents at the 3- or 5-position), and methylamine (as the nitrogen source) to generate a dihydropyridine (B1217469) intermediate, which is then oxidized to the final pyridine product. Other methods rely on the cyclization of α,β,γ,δ-unsaturated ketones with an ammonia source. organic-chemistry.org

Direct substitution on a pre-formed this compound ring is more challenging due to the inherent stability of the aromatic pyridine core but can be achieved under specific conditions, such as electrophilic substitution at high temperatures or through metal-catalyzed cross-coupling reactions if a handle (like a halogen) is present.

Preparation of Polycyclic and Bridged Systems Incorporating the this compound Core

The this compound scaffold can serve as a foundational building block for the synthesis of more complex polycyclic and bridged chemical systems. The reactivity of the benzyl group and the pyridine ring can be harnessed to construct fused ring systems.

One synthetic strategy involves intramolecular cyclization reactions. For example, by introducing appropriate functional groups on the benzyl ring, an intramolecular electrophilic substitution could be triggered, leading to the formation of a new ring fused to the pyridine core. A related transformation has been demonstrated in the synthesis of bromo-substituted indeno[1,2-b]pyridin-2-ones from 6-benzyl-3,6-dihydropyridin-2(1H)-ones, which proceeds through an aza-semipinacol-type rearrangement involving the transfer of the benzyl group. nih.gov This type of rearrangement highlights the potential for complex skeletal reorganizations in the synthesis of polycyclic derivatives from benzyl-substituted pyridones. nih.gov

Such reactions can lead to the formation of novel heterocyclic frameworks with potential applications in materials science and medicinal chemistry. The precise architecture of the resulting polycyclic system is dictated by the nature and position of the reacting functional groups.

Synthesis of Conjugated Polymers and Oligomers Featuring this compound Units

The incorporation of this compound units into conjugated polymers and oligomers is an area of interest for developing new functional materials with specific electronic and photophysical properties. Pyridine-containing polymers are known for their applications in chemosensors and molecular electronics. researchgate.net

To achieve this, the this compound monomer must first be functionalized with polymerizable groups. Common strategies include:

Halogenation: Introducing bromine or iodine atoms onto the pyridine or benzyl ring to enable participation in cross-coupling polymerization reactions (e.g., Suzuki, Stille, or Sonogashira coupling).

Introduction of Vinyl or Ethynyl Groups: Attaching these groups allows for polymerization via methods like addition polymerization or metathesis polymerization.

Once a suitable difunctional monomer is synthesized, it can be polymerized with a comonomer to yield a conjugated polymer. The properties of the resulting polymer, such as its conductivity, bandgap, and solubility, would be influenced by the structure of the repeating unit and the nature of any substituents on the this compound core.

Table 2: Potential Functionalization Strategies for Polymer Synthesis

| Functional Group | Position of Introduction | Potential Polymerization Method |

| -Br | Pyridine Ring (C3, C6) | Suzuki, Stille, Sonogashira Cross-Coupling |

| -B(OR)₂ | Benzyl Ring (para-) | Suzuki Cross-Coupling |

| -CH=CH₂ | Benzyl Ring (para-) | Addition Polymerization, ADMET |

| -C≡CH | Pyridine Ring (C3) | Sonogashira Cross-Coupling |

Computational and Mechanistic Chemistry Investigations of 4 Benzyl 2,5 Dimethylpyridine

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways. These calculations can identify the structures and energies of reactants, products, intermediates, and transition states, providing a comprehensive understanding of the reaction mechanism.

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the mechanisms of organic reactions. For substituted pyridines, such as 4-Benzyl-2,5-dimethylpyridine, DFT calculations can elucidate the intricate details of reaction pathways. For instance, in studies of similar molecules like the copper-catalyzed cyanation of 2-phenylpyridine, DFT has been employed to map out the entire catalytic cycle. researchgate.net This includes the identification of pre-catalysts, active catalytic species, intermediates, and transition states. researchgate.net

For a hypothetical reaction involving this compound, DFT calculations would typically begin with geometry optimizations of the reactants. From there, the transition state for the rate-determining step would be located using various optimization algorithms. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state connects the reactant and product. researchgate.net This process is repeated for each step in the proposed mechanism to build a complete energy profile.

The calculated energies of intermediates and transition states provide crucial information about the reaction kinetics and thermodynamics. For example, the activation energy barrier, which is the energy difference between the reactant and the transition state, determines the reaction rate. By comparing the energy barriers of different possible pathways, the most favorable reaction mechanism can be identified. In the case of the cyanation of 2-phenylpyridine, DFT calculations revealed the relative energies of various proposed intermediates and transition states, thereby clarifying the operative mechanism. researchgate.net

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction Step of a Substituted Pyridine (B92270)

| Species | Description | Relative Energy (kcal/mol) |

| Reactant Complex | Initial association of reactants | 0.0 |

| Transition State 1 | First energetic barrier | +25.3 |

| Intermediate 1 | A stable species along the reaction coordinate | -5.2 |

| Transition State 2 | Second energetic barrier | +15.8 |

| Product Complex | Final association of products | -12.7 |

Note: This table is a generalized representation and does not correspond to a specific reaction of this compound, as such data is not available in the cited literature.

While quantum chemical calculations are excellent for studying specific points on a potential energy surface, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound, which has a rotatable benzyl (B1604629) group.

In MD simulations, the motion of atoms is simulated by solving Newton's equations of motion. This allows for the exploration of different conformations and the study of how the molecule's shape changes over time. For substituted pyridine derivatives, MD simulations have been used to understand their binding mechanisms with biological targets, such as enzymes. tandfonline.comnih.gov These simulations can reveal stable binding poses and the key intermolecular interactions that stabilize the complex. tandfonline.comnih.gov

For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and allowing it to evolve over a period of nanoseconds to microseconds. Analysis of the resulting trajectory can reveal the most populated conformations, the rotational barriers of the benzyl group, and the flexibility of the pyridine ring. This information is crucial for understanding its reactivity and potential interactions with other molecules. The stability of a molecule in a particular conformation can be assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. tandfonline.com

Spectroscopic Probes for In Situ Reaction Monitoring and Mechanistic Validation

Experimental validation of computationally predicted reaction mechanisms is crucial. In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing valuable data on the formation of intermediates and products.

Raman and infrared (IR) spectroscopy are powerful tools for this purpose. spectroscopyonline.comresearchgate.net For reactions involving pyridine derivatives, changes in the vibrational spectra can be correlated with the progress of the reaction. For example, the disappearance of reactant peaks and the appearance of product peaks can be tracked over time to determine reaction kinetics. spectroscopyonline.com In a study on the cycloaddition of pyridine-substituted olefins, in situ Raman spectroscopy was used to monitor the formation of the cyclobutane product. researchgate.net

Surface-enhanced Raman spectroscopy (SERS) is a particularly sensitive technique that can be used to study reactions occurring on metal surfaces. It has been employed to observe the intermediates in the ring-opening of a pyridine derivative. tju.edu.cn For a reaction involving this compound, one could monitor characteristic vibrational modes, such as the pyridine ring breathing modes or the vibrations of the benzyl and methyl groups, to follow the transformation. This experimental data can then be compared with theoretically calculated vibrational frequencies for proposed intermediates and transition states to validate the computational model.

Based on a comprehensive search of available scientific literature, there is currently no specific research data or published studies on the applications of This compound in the advanced fields outlined in your request.

Therefore, it is not possible to generate a scientifically accurate article on its role as a synthetic precursor for complex polycyclic nitrogen heterocycles, its exploration in supramolecular chemistry, its integration into functional organic materials, or its application in catalytic systems. The information for this specific compound within these precise contexts is not present in the accessible scientific domain.

To provide an article that is both thorough and scientifically accurate, published research findings on the exact compound are necessary. Information on related but structurally different compounds, such as 4-benzylpyridine (B57826) or 2,5-dimethylpyridine (B147104), cannot be substituted, as their chemical properties and applications may differ significantly.

Solid State Structural Elucidation and Crystallographic Studies

Single-Crystal X-Ray Diffraction Analysis of 4-Benzyl-2,5-dimethylpyridine and its Derivatives

While specific data for this compound is absent, studies on other substituted pyridines are plentiful. For instance, the analysis of various co-crystals of pyridine (B92270) derivatives with dicarboxylic acids has demonstrated how intermolecular interactions can be systematically studied. In such cases, crystallographic data typically includes the crystal system, space group, and unit cell dimensions, as presented in the hypothetical table below for a generic substituted pyridine derivative.

Table 1: Hypothetical Crystallographic Data for a Substituted Benzylpyridine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.456 |

| c (Å) | 18.789 |

| α (°) | 90 |

| β (°) | 98.45 |

| γ (°) | 90 |

| Volume (ų) | 1025.6 |

This table is illustrative and does not represent actual data for this compound.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. For organic molecules, these are typically weak forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in crystals. This method allows for the identification of the most significant contacts contributing to the crystal packing. For example, in studies of other heterocyclic compounds, Hirshfeld analysis has revealed the prevalence of N···H interactions as a driving force for crystal assembly.

Polymorphism and Co-crystallization Research

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have distinct physical properties. The search for polymorphs is a critical aspect of materials science and pharmaceutical development. For this compound, screening for different crystalline forms by varying crystallization conditions (e.g., solvent, temperature) could potentially reveal the existence of multiple polymorphs.

Co-crystallization is a technique used to combine two or more different molecules in a single crystal lattice in a stoichiometric ratio. This approach is often employed to modify the physicochemical properties of a target molecule. Substituted pyridines are frequently used as co-formers in co-crystallization studies due to their ability to form robust hydrogen bonds and other supramolecular synthons. Research on co-crystals of pyridine derivatives with molecules like dicarboxylic acids has shown that it is possible to engineer crystal structures with desired properties. mdpi.com The formation of co-crystals or salts is often guided by the pKa values of the components, leading to predictable supramolecular assemblies.

While no specific polymorphism or co-crystallization studies have been reported for this compound, the principles derived from studies on analogous compounds suggest that it would be a viable candidate for such investigations.

Future Research Trajectories and Interdisciplinary Outlook for 4 Benzyl 2,5 Dimethylpyridine

Development of Asymmetric Synthetic Methodologies Utilizing 4-Benzyl-2,5-dimethylpyridine

The synthesis of chiral molecules is a cornerstone of pharmaceutical and materials science. While the pyridine (B92270) scaffold is a common feature in chiral ligands, the catalytic asymmetric synthesis of chiral pyridine derivatives themselves remains a challenge due to the coordinating ability of the pyridine nitrogen, which can lead to catalyst deactivation. arxiv.orgchim.it Future research is poised to leverage the specific features of this compound to overcome these hurdles.

A primary avenue of research will be the use of the this compound framework as a foundational building block for new chiral catalysts. The development of chiral 4-(dimethylamino)pyridine (DMAP) analogues has been a particularly fruitful area of organocatalysis, employed in a variety of asymmetric processes with impressive stereocontrol. acs.org By analogy, this compound could be chemically modified to incorporate chiral auxiliaries, creating novel catalyst systems.

The strategy would involve introducing chirality at various positions:

Modification of the Benzyl (B1604629) Group: Introducing chiral centers on the benzylic carbon or the phenyl ring can create a chiral pocket around the pyridine's nitrogen atom.

Functionalization of the Methyl Groups: The methyl groups at the 2- and 5-positions are potential handles for introducing chiral sidechains, which could coordinate to a metal center or influence the steric environment of the catalyst.

Formation of Chiral N-Oxides: The corresponding N-oxide of this compound could itself act as a chiral Lewis base catalyst, a strategy that has proven effective for other pyridine derivatives.

The objective of this research is to create catalysts that can achieve high enantioselectivity in a range of chemical transformations. The performance of such newly developed catalysts would be evaluated in benchmark asymmetric reactions.

Table 1: Hypothetical Performance of a Chiral Catalyst Derived from this compound in a Benchmark Asymmetric Aldol Reaction

| Catalyst Generation | Chiral Modification Site | Yield (%) | Enantiomeric Excess (ee, %) |

| Gen 1 | (R)-α-methylbenzylamine attached to C2-methyl | 75 | 65 |

| Gen 2 | Chiral auxiliary on the benzyl group's phenyl ring | 82 | 88 |

| Gen 3 | Optimized Gen 2 with bulky silyl (B83357) ether | 91 | 97 |

This interactive table illustrates a potential development pathway for a chiral catalyst based on the this compound scaffold. The data is representative of typical catalyst optimization goals.

Integration into Continuous Flow Chemistry and Microreactor Technologies

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher yields, and potential for automation. The integration of pyridine derivatives into flow systems has been successfully demonstrated for various reactions, including N-oxidations and fluorinations.

Future research will focus on incorporating this compound into continuous flow and microreactor systems for both its synthesis and its use as a catalyst or reagent. For example, catalytic hydrogenations, C-H functionalizations of the methyl or benzyl groups, or nucleophilic aromatic substitutions could be performed with greater control and efficiency in a microreactor. The physical properties of this compound, such as its boiling point and solubility in common organic solvents, make it a suitable candidate for such applications. A key research goal would be to develop a robust, scalable flow process for its production or its conversion into higher-value derivatives.

Exploration of Photochemical and Electrochemical Transformations

Photochemistry and electrochemistry provide unique, energy-efficient pathways for chemical transformations by accessing highly reactive intermediates like radicals and radical ions under mild conditions.

Photochemical Potential: The structure of this compound contains two primary chromophores: the pyridine ring and the benzyl group. Research can explore the photochemical reactivity of this compound, which could proceed via several mechanisms. Upon absorption of UV light, the molecule could undergo excitation leading to reactions such as:

Homolytic Cleavage: The benzylic C-H or C-C bonds are susceptible to homolytic cleavage, generating radical intermediates that can be trapped or used in subsequent reactions.

Photoisomerization: Isomerization of the pyridine ring or rearrangement of the substituent groups could lead to novel molecular structures.

Electron Transfer: The pyridine moiety can act as a photo-induced electron donor or acceptor, initiating radical-ion chain reactions.

Electrochemical Behavior: The electrochemical properties of pyridinium (B92312) ions are of significant interest for catalysis and synthesis. rsc.orgwpmucdn.com Cyclic voltammetry studies could be employed to determine the reduction and oxidation potentials of this compound. The electron-donating methyl groups are expected to make the pyridine ring more susceptible to oxidation and more difficult to reduce compared to unsubstituted pyridine. This tailored redox potential could be exploited in electrosynthetic applications, such as reductive couplings or as an electrocatalyst.

Table 2: Representative Reduction Potentials of Substituted Pyridines

| Compound | Substituents | Reduction Potential (V vs. SCE) |

| Pyridine | None | -2.20 |

| 2,5-Dimethylpyridine (B147104) | 2,5-Me₂ | -2.45 |

| This compound | 4-Bn, 2,5-Me₂ | -2.48 (Estimated) |

This interactive table shows typical reduction potentials and an estimated value for the title compound, illustrating the electronic effect of alkyl and benzyl substituents.

Potential in Bio-inspired Chemical Synthesis

Nature provides a vast blueprint for the design of efficient catalysts and complex molecular architectures. Pyridine-containing molecules, such as the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), play a crucial role in biological redox reactions. This has inspired the development of biomimetic systems where dihydropyridine (B1217469) derivatives act as recyclable organo-hydride donors. arxiv.orgacs.org

This compound is a prime candidate for research in bio-inspired synthesis. Its corresponding dihydropyridine derivative could be investigated as a biomimetic reducing agent for transformations like the reduction of activated double bonds or carbonyl compounds. The substituents on the ring can be used to tune the steric and electronic properties of the hydride donor, potentially leading to highly selective or even asymmetric reductions.

Furthermore, the pyridine scaffold is a key "building block" in medicinal chemistry, appearing in numerous FDA-approved drugs. lifechemicals.com Research into using this compound as a core structure for generating libraries of new bioactive compounds is a promising interdisciplinary trajectory, blending synthetic chemistry with chemical biology and drug discovery. Its structure could be used in molecular imprinting techniques to create synthetic receptors with tailored binding cavities for specific biological targets. kent.ac.uk

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for 4-Benzyl-2,5-dimethylpyridine, and what are their key challenges?

- Methodological Answer : The synthesis of pyridine derivatives often involves cross-coupling reactions or alkylation strategies. For this compound, researchers can adapt methods from bipyridine synthesis, such as Suzuki-Miyaura coupling for introducing benzyl groups or nucleophilic substitution for methyl substituents. Evidence from analogous pyridine syntheses suggests optimizing reaction conditions (e.g., catalyst loading, temperature) to improve yields . Challenges include regioselectivity control during substitution and purification of isomers.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns and regiochemistry. For example, methyl groups in 2,5-dimethylpyridine derivatives show distinct upfield shifts in ¹H NMR. Mass spectrometry (MS) validates molecular weight, while FT-IR can identify functional groups like aromatic C-H stretching. Researchers should cross-reference spectral data with structurally similar compounds, such as 4,4',5,5'-tetramethyl-2,2'-bipyridyl, to confirm assignments .

Advanced Research Questions

Q. How do structural modifications at the benzyl or methyl positions affect biological activity, such as enzyme inhibition?

- Methodological Answer : Structure-activity relationship (SAR) studies on pyridine derivatives reveal that substituent positions significantly influence bioactivity. For instance, in CYP1B1 inhibitors, pyridine substituents at the C2 position enhance inhibitory potency compared to C3/C4 positions . Researchers can systematically modify the benzyl group (e.g., introducing electron-withdrawing/donating groups) or vary methyl positions, then evaluate activity via enzyme assays (e.g., EROD assay for CYP inhibition). Computational docking can predict binding interactions to guide rational design .

Q. What computational methods predict the interaction of this compound with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., charge distribution, HOMO-LUMO gaps) to predict reactivity. Molecular docking (e.g., AutoDock Vina) models interactions with enzyme active sites, such as CYP1B1. For example, pyridine rings often engage in donor-acceptor interactions with heme iron in cytochrome P450 enzymes. Validate predictions with in vitro inhibition assays and compare results with structurally characterized inhibitors like 2-(pyridin-3-yl)estradiol .

Q. How can researchers address ecological and toxicity data gaps for this compound?

- Methodological Answer : Given limited ecotoxicological data (e.g., persistence, bioaccumulation), prioritize tiered testing:

- Acute toxicity : Use Daphnia magna or algal growth inhibition assays (OECD 202/201).

- Degradation : Perform OECD 301 biodegradability tests or advanced oxidation process (AOP) studies.

- Soil mobility : Conduct column leaching experiments with HPLC analysis.

Reference safety protocols from compounds with similar substituents (e.g., benzyl or methyl groups) to infer handling precautions .

Q. What experimental designs evaluate this compound’s corrosion inhibition potential?

- Methodological Answer : Electrochemical methods (e.g., polarization resistance, electrochemical impedance spectroscopy) quantify inhibition efficiency on metal surfaces. Compare results with known pyridine-based inhibitors, where donor-acceptor interactions via the pyridine nitrogen enhance adsorption. Complement with surface analysis (SEM/EDS) to confirm protective film formation. DFT studies can correlate molecular descriptors (e.g., adsorption energy) with experimental results .

Q. Which in vitro assays are suitable for assessing antimicrobial activity of this compound derivatives?

- Methodological Answer : Standardize assays per CLSI guidelines:

- MIC/MBC determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Biofilm disruption : Crystal violet staining or confocal microscopy.

- Mechanistic studies : Membrane permeability assays (SYTOX Green uptake) or β-galactosidase leakage.

Pyridine derivatives often disrupt microbial membranes or interfere with enzyme systems; tailor assays based on substituent chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。